Chromium potassium sulfate dodecahydrate

Descripción

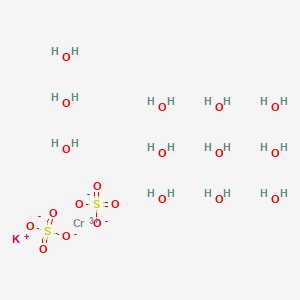

Structure

2D Structure

Propiedades

IUPAC Name |

potassium;chromium(3+);disulfate;dodecahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.K.2H2O4S.12H2O/c;;2*1-5(2,3)4;;;;;;;;;;;;/h;;2*(H2,1,2,3,4);12*1H2/q+3;+1;;;;;;;;;;;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVHBEKVAITXHW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH24KO20S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10141-00-1 (Parent), 16065-83-1 (Parent) | |

| Record name | Potassium chromium alum dodecahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007788990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90228493 | |

| Record name | Potassium chromium alum dodecahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Violet-red to black crystals; Solutions turn green when heated; [CHEMINFO] Soluble in water; [Alfa Aesar] | |

| Record name | Chromium potassium sulfate dodecahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2509 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7788-99-0 | |

| Record name | Potassium chromium alum dodecahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007788990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium chromium alum dodecahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, chromium(3+) potassium salt (2:1:1), dodecahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIC POTASSIUM SULFATE DODECAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H54D055WX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Advanced Preparation Methodologies of Chromium Potassium Sulfate Dodecahydrate

Classical and Contemporary Synthetic Routes

The traditional synthesis of chromium potassium sulfate (B86663) dodecahydrate revolves around the reduction of hexavalent chromium, typically from potassium dichromate, to the trivalent state in the presence of sulfate ions.

Reduction of Potassium Dichromate with Sulfur Dioxide: Mechanistic Studies and Optimization

One of the most common industrial and laboratory methods for the synthesis of chromium potassium sulfate dodecahydrate involves the reduction of an acidified solution of potassium dichromate (K₂Cr₂O₇) with sulfur dioxide (SO₂). acs.org This redox reaction is visually distinctive, marked by a color change from a vibrant orange to a deep green, which upon cooling and crystallization, yields the characteristic violet crystals of chrome alum. acs.orgmdpi.com

The underlying mechanism involves a classic redox pathway. In an acidic medium, typically provided by sulfuric acid (H₂SO₄), the dichromate ion (Cr₂O₇²⁻) acts as a potent oxidizing agent. Sulfur dioxide, in turn, serves as the reducing agent.

The half-reactions illustrating this process are as follows:

Reduction of Dichromate Ion: Cr₂O₇²⁻(aq) + 14H⁺(aq) + 6e⁻ → 2Cr³⁺(aq) + 7H₂O(l)

Oxidation of Sulfur Dioxide: SO₂(g) + 2H₂O(l) → SO₄²⁻(aq) + 4H⁺(aq) + 2e⁻

The complete molecular equation for the synthesis is: K₂Cr₂O₇(aq) + 4H₂SO₄(aq) + 3SO₂(g) → K₂SO₄(aq) + Cr₂(SO₄)₃(aq) + 4H₂O(l) researchgate.net

Upon cooling the resulting solution containing potassium sulfate and chromium(III) sulfate, the double salt, this compound, crystallizes out.

Optimization of this synthetic route involves careful control of reaction conditions. Key parameters include:

Temperature: The reaction is exothermic, and maintaining a low temperature (below 40°C) is crucial to favor the crystallization of the dodecahydrate form.

Stoichiometry: Precise control of the reactant ratios is necessary to ensure complete reduction and avoid the presence of unreacted potassium dichromate or excess sulfur dioxide in the final product.

pH: An acidic environment is essential for the reduction to proceed efficiently. Sulfuric acid not only provides the necessary acidity but also the sulfate ions required for the formation of the alum.

Ethanol-Mediated Reduction Processes: Reaction Pathways and Yield Enhancement

An alternative and frequently employed laboratory method utilizes ethanol (B145695) (C₂H₅OH) as the reducing agent instead of sulfur dioxide. ntnu.no This process is also highly exothermic and requires careful temperature management.

The reaction pathway involves the oxidation of ethanol. Initially, ethanol is oxidized to acetaldehyde (B116499) (CH₃CHO), and with sufficient oxidizing agent and appropriate conditions, it can be further oxidized to acetic acid (CH₃COOH). Concurrently, the chromium in potassium dichromate is reduced from the +6 to the +3 oxidation state.

To enhance the yield and purity of the resulting chrome alum crystals, several strategies can be employed:

Slow Addition of Ethanol: The ethanol should be added gradually to the acidified dichromate solution to control the exothermic reaction and maintain a low temperature, which is favorable for the formation of well-defined crystals.

Cooling: The reaction mixture is often cooled in an ice bath to dissipate the heat generated. ntnu.no

Crystallization Conditions: Allowing the solution to stand undisturbed for an extended period (several days) at a cool temperature promotes the growth of large, high-purity octahedral crystals. researchgate.net

Recrystallization: The purity of the product can be further improved by recrystallization from a hot water solution.

A comparative overview of the reactants and primary byproducts for the sulfur dioxide and ethanol reduction methods is presented in the table below.

| Parameter | Sulfur Dioxide Reduction | Ethanol Reduction |

| Reducing Agent | Sulfur Dioxide (SO₂) | Ethanol (C₂H₅OH) |

| Primary Byproduct | None (SO₂ is incorporated into the sulfate product) | Acetaldehyde (CH₃CHO) or Acetic Acid (CH₃COOH) |

| Reaction Control | Gaseous reactant, requires good ventilation | Liquid reactant, addition rate controls exothermicity |

Alternative Chemical Synthesis Pathways

Besides sulfur dioxide and ethanol, other reducing agents can also be employed for the synthesis of this compound. These alternative pathways often involve similar principles of reducing hexavalent chromium in an acidic sulfate medium. Some of these alternatives include:

Formaldehyde (B43269) (CH₂O): Similar to ethanol, formaldehyde can act as a reducing agent.

Oxalic Acid (H₂C₂O₄): This organic acid is another effective reducing agent for this synthesis.

Formic Acid (HCOOH): Formic acid can also be used to reduce potassium dichromate.

Glucose (C₆H₁₂O₆): As a reducing sugar, glucose can be utilized in this reaction.

Ferrochromium Alloys: A less common method involves dissolving ferrochromium alloys in sulfuric acid. After the precipitation of ferrous sulfate, chrome alum crystallizes upon the addition of potassium sulfate.

Electrochemical Synthesis and Process Parameter Optimization

Electrochemical methods offer an alternative route for the synthesis and purification of chromium potassium sulfate, potentially providing greater control over product purity. These methods are generally less documented for the direct synthesis of the dodecahydrate salt compared to classical reduction techniques.

Influence of Current Density on Product Composition and Purity

While specific research on the direct electrochemical synthesis of this compound is limited, the principles of electrodialysis can be applied for its purification and potentially its synthesis via ion substitution. In such processes, current density is a critical parameter that can significantly influence the composition and purity of the final product.

In a hypothetical electrodialytic synthesis, a controlled current density would be applied to drive the migration of ions across ion-exchange membranes. Higher current densities can accelerate the rate of ion transport. However, excessively high current densities can lead to several challenges:

Reduced Purity: It may result in the co-transport of undesirable ions, leading to impurities in the final crystallized product.

Increased Energy Consumption: Higher current densities often lead to increased energy consumption due to higher electrical resistance in the system.

Water Splitting: At very high current densities, water splitting at the membrane surface can occur, altering the pH of the solution and potentially leading to the precipitation of chromium hydroxides, thus reducing the yield and purity of the desired salt.

The table below illustrates the potential effects of varying current density on the electrochemical synthesis of a salt like chromium potassium sulfate.

| Current Density | Potential Effect on Ion Migration Rate | Potential Effect on Product Purity | Potential Effect on Energy Consumption |

| Low | Slower | Higher (more selective ion transport) | Lower |

| Optimal | Moderate | High | Moderate |

| High | Faster | Lower (risk of co-ion transport and impurities) | Higher |

Molar Ratio Effects in Electrodialytic Synthesis for Controlled Crystallization

In an electrodialytic approach to synthesizing chromium potassium sulfate, the molar ratios of the precursor salts in the feed solutions are crucial for achieving controlled crystallization and a high-purity product. For instance, in a process involving the reaction of potassium chloride (KCl) and chromium(III) sulfate (Cr₂(SO₄)₃) through electrodialysis, the molar ratio of K⁺ to Cr³⁺ and SO₄²⁻ ions would directly impact the composition of the final solution from which the chrome alum crystallizes.

Optimizing the molar ratios is essential to:

Ensure Stoichiometry: Providing the correct 1:1:2 molar ratio of K⁺:Cr³⁺:SO₄²⁻ in the product stream is necessary for the crystallization of KCr(SO₄)₂·12H₂O.

Prevent By-product Formation: An excess of one ion over another could lead to the crystallization of single salts (e.g., K₂SO₄ or Cr₂(SO₄)₃) instead of the desired double salt.

Control Crystal Growth: The concentration and ratio of ions in the supersaturated solution affect the nucleation and growth rate of the crystals, thereby influencing their size and quality.

Controlled crystallization in such a process would depend on carefully managing the ion fluxes, which are a function of both the current density and the initial molar concentrations of the reactants.

Crystallization Techniques for Controlled Material Synthesis

The synthesis of this compound with specific physical properties relies heavily on the precise control of its crystallization process. Various techniques have been researched and developed to manipulate crystal size, shape, and purity, enabling the production of materials suitable for applications ranging from single-crystal X-ray diffraction studies to industrial uses.

Factors Influencing Crystal Growth Kinetics and Morphology

The kinetics of crystal growth and the resulting morphology of this compound are governed by several interdependent physical and chemical factors. Manipulating these variables allows for the controlled synthesis of crystals with desired characteristics.

Key factors include:

Temperature Gradients: Temperature directly influences the solubility of the salt. Aqueous solutions of this compound are typically dark violet, but they turn green when heated above 50°C, indicating a change in the chromium ion's coordination sphere which can affect the crystallization outcome. wikipedia.org Controlled cooling of a saturated solution is a common method to induce crystallization, where the rate of cooling dictates the growth kinetics. Generally, higher temperatures can contribute to the growth of larger particles. mdpi.comnih.gov

Evaporation Rates: Slow evaporation of the solvent from a saturated solution is a widely used technique to grow large, high-quality single crystals (macrocrystals). thoughtco.comresearchgate.net The rate of evaporation can be controlled by adjusting the surface area of the container or by loosely covering it, thereby regulating the pace of supersaturation and promoting orderly crystal growth. researchgate.net

Container Geometry: The shape and size of the crystallization vessel can influence the rate of evaporation and convection currents within the solution, thereby affecting the crystal growth rate and the number of nucleation sites. researchgate.net

Table 1: Factors Affecting Crystal Growth of this compound

| Factor | Influence on Crystallization | Research Findings |

| Supersaturation | Acts as the primary driving force for nucleation and growth. | High supersaturation reduces induction time but can lead to uncontrolled nucleation over orderly growth. mdpi.com |

| Temperature | Affects solubility and the stability of the chromium aqua ion. | Heating above 50°C alters the solution's color and the chromium ion's coordination, impacting crystal formation. wikipedia.org |

| Evaporation Rate | Controls the speed at which supersaturation is achieved. | Slow, controlled evaporation is a standard method for producing large, high-quality single crystals. researchgate.net |

| Container Geometry | Influences evaporation rates and potential nucleation sites. | Varying the container's shape and size can be used to manipulate the crystal growth rate. researchgate.net |

Macrocrystal and Microcrystal Growth Methodologies for Single Crystal Studies

The preparation of single crystals is essential for definitive structural analysis. Methodologies are tailored to produce crystals of a specific size range, from large macrocrystals to fine microcrystals.

Macrocrystal Growth: The most common method for growing large single crystals of this compound involves the slow evaporation of a saturated solution. researchgate.net The process is often initiated by obtaining a small, well-formed "seed crystal." thoughtco.comresearchgate.net This seed crystal is then suspended in a carefully prepared, slightly supersaturated solution. As the solvent evaporates slowly, the solute deposits onto the seed, allowing it to grow into a large, single crystal with well-defined facets. thoughtco.comsciencenotes.org

Microcrystal Growth: For studies requiring smaller crystals, the hanging-drop vapor diffusion method is a suitable technique. researchgate.net This methodology involves a small drop of the crystallization solution being placed on a coverslip, which is then inverted and sealed over a reservoir containing a solution that promotes crystallization. This controlled environment allows for the slow growth of small, high-quality microcrystals suitable for analysis. researchgate.net

In-Gel Crystallization Research for Defect Control

To obtain crystals with high structural perfection, it is necessary to minimize defects that can arise from rapid growth or convection currents in solution. In-gel crystallization offers a method to achieve this by suppressing these phenomena.

The single diffusion technique is one such method where a gel medium, such as agar (B569324), is employed. researchgate.net In this setup, a solution of one of the precursor salts is incorporated into the hot agar medium. After the gel solidifies, a solution of the second precursor is layered on top. researchgate.net The gel matrix slows the diffusion of the ions, leading to a more controlled and slower crystal growth process. This reduction in the rate of mass transport helps to minimize the incorporation of defects and impurities, resulting in crystals of higher quality.

Crystallization on Superhydrophobic Surfaces: Studies on Nucleation and Growth Mechanisms

Recent research has explored the use of advanced materials to control the initial stage of crystallization: nucleation. Coating the crystallization container with a superhydrophobic (water-repellent) material has been shown to be an effective strategy for controlling nucleation sites. researchgate.netresearchgate.net

In a typical uncoated glass container, nucleation can occur both heterogeneously on the container walls and homogeneously within the bulk solution. researchgate.netresearchgate.net The walls provide numerous sites that can lower the energy barrier for nucleation. In contrast, a superhydrophobic surface, characterized by its nano-rough structure, minimizes contact with the aqueous solution. researchgate.netresearchgate.net This effectively prevents the container walls from serving as nucleation sites, forcing nucleation to occur primarily within the solution. researchgate.netresearchgate.net This technique can reduce the total number of crystals formed, promoting the growth of larger and more perfect specimens from the limited number of nuclei.

Purification Strategies and Methodological Validation for High-Purity Compounds

The synthesis of high-purity this compound requires careful control over reaction conditions to prevent the formation of contaminants. A primary challenge is the management of the aqueous chemistry of the chromium(III) ion.

Precision pH Adjustment for Minimizing Chromium Ion Hydrolysis during Synthesis

The chromium(III) ion exists in aqueous solution as the hexaaqua complex, [Cr(H₂O)₆]³⁺. This complex is acidic and can undergo hydrolysis, a reaction with water, to form various hydroxo and olated species, which can ultimately precipitate as chromium(III) hydroxide (B78521), Cr(OH)₃. This represents a significant source of impurity in the final product.

To ensure the purity of the crystallized this compound, it is crucial to maintain an acidic environment during synthesis. The synthesis of the compound often involves the reduction of potassium dichromate in the presence of sulfuric acid. wikipedia.org This acidic condition is critical for stabilizing the [Cr(H₂O)₆]³⁺ ion and preventing its hydrolysis. The pH of a standard 50 g/L solution of the final product is approximately 3, reflecting its inherently acidic nature. sigmaaldrich.com By maintaining a sufficiently low pH throughout the synthesis and crystallization process, the equilibrium is shifted away from the formation of hydroxide impurities, ensuring that the desired double salt crystallizes in high purity.

Recrystallization Techniques for Impurity Removal (e.g., ammonium (B1175870), heavy metals)

Recrystallization is a fundamental purification technique for crystalline solids like this compound. The principle relies on the difference in solubility between the desired compound and its impurities in a given solvent at different temperatures. For this specific alum, water is the most common solvent. The process generally involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution. As the solution cools, the solubility of the chromium potassium sulfate decreases, leading to the formation of purified crystals, while the majority of impurities remain dissolved in the mother liquor.

The effectiveness of recrystallization can be enhanced by carefully controlling process parameters such as cooling rate, pH, and solvent composition. A slow cooling rate promotes the growth of larger, purer crystals, as it allows for the selective incorporation of the correct ions into the crystal lattice.

Impurity-Specific Strategies:

Ammonium (NH₄⁺): Ammonium ions can be a common impurity, sometimes co-crystallizing with the desired product, especially in syntheses involving ammonium-containing reagents. crystalls.info To minimize this, the pH of the crystallization solution can be adjusted. Increasing the pH to a slightly alkaline condition before the final crystallization step can convert ammonium ions (NH₄⁺) to ammonia (B1221849) gas (NH₃), which can be driven off by gentle heating, thereby reducing its concentration in the final product. However, care must be taken as significant changes in pH can affect the stability and solubility of the chromium salt itself.

Heavy Metals (e.g., Fe³⁺, Pb²⁺, Cu²⁺): Heavy metal impurities are a significant concern for research-grade materials. Their removal often requires more than simple recrystallization. One approach is to use a preliminary chemical treatment. For instance, the pH of the solution can be carefully adjusted to selectively precipitate heavy metal hydroxides, which can then be removed by filtration before recrystallization of the chrome alum. Another effective method is the introduction of a precipitating agent like hydrogen sulfide (B99878) (H₂S) under controlled acidic conditions. acs.org This causes many heavy metal ions to precipitate as insoluble sulfides, which are then filtered off. The purified filtrate can then be subjected to recrystallization to obtain the final high-purity product. Ion exchange (IX) techniques have also been successfully applied to chromium solutions to remove trivalent chromium, iron, and other metallic impurities, often before the final crystallization step. nmfrc.orgp2infohouse.org

Washing the harvested crystals with a small amount of cold solvent, such as distilled water or ethanol, is a crucial final step to remove any residual mother liquor containing dissolved impurities from the crystal surfaces. crystalls.info

Table 1: Principles of Impurity Removal during Recrystallization

| Impurity Type | Removal Principle | Key Technique(s) |

|---|---|---|

| Ammonium (NH₄⁺) | Conversion to a more volatile form or leveraging solubility differences. | pH adjustment to a slightly alkaline state to evolve ammonia gas; Fractional crystallization. |

| Heavy Metals (as Pb, Fe, etc.) | Selective precipitation as insoluble compounds or ion exchange. | Precipitation as hydroxides or sulfides by adjusting pH or adding specific reagents (e.g., H₂S); Ion exchange chromatography. acs.orgp2infohouse.org |

| General Soluble Impurities | Exploiting higher solubility in the mother liquor compared to the target compound. | Dissolution in a minimum of hot solvent followed by slow cooling to induce crystallization of the pure compound. |

Advanced Purity Assessment Techniques for Research-Grade Materials

Ensuring the purity of this compound, especially for research-grade applications, requires sophisticated analytical techniques capable of detecting trace-level contaminants. The American Chemical Society (ACS) sets specifications for reagent-grade chemicals, providing a benchmark for purity. acs.orgacs.org For instance, typical specifications for ACS reagent grade chrome alum set maximum allowable limits for impurities like insoluble matter, chloride, aluminum, iron, ammonium, and heavy metals. acs.orglaballey.comhoneywell.comsigmaaldrich.com

The primary assay, or the determination of the concentration of the main compound, is often performed by iodometric titration. acs.orgchemimpex.com This method involves oxidizing the chromium(III) to chromium(VI), which then reacts with iodide to liberate iodine. The amount of iodine is subsequently determined by titration with a standard sodium thiosulfate (B1220275) solution. acs.org

For trace impurities, highly sensitive instrumental methods are employed:

Atomic Spectroscopy: Techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), and Graphite (B72142) Furnace Atomic Absorption Spectroscopy (GFAAS) are powerful tools for quantifying trace and ultra-trace metal impurities. nih.gov These methods offer extremely low detection limits, making them ideal for assessing research-grade materials for contaminants like lead, iron, aluminum, copper, and nickel. honeywell.comnih.gov Atomic absorption spectroscopy is a specified method for determining aluminum and iron content in ACS-grade material. acs.org

Neutron Activation Analysis (NAA): This is another highly sensitive nuclear technique used for determining the elemental composition of a sample with minimal matrix effects, suitable for verifying the purity of high-grade materials. nih.gov

Ion Chromatography: This technique can be used to determine the concentration of anionic impurities like chloride and cationic impurities such as ammonium.

Electron Paramagnetic Resonance (EPR) Spectroscopy: This spectroscopic technique is particularly useful for probing the local environment of the paramagnetic chromium(III) ion, providing insights into the structural integrity of the crystal lattice and the presence of paramagnetic impurities.

Table 2: ACS Reagent Grade Specifications for this compound

| Parameter | Maximum Allowable Limit |

|---|---|

| Assay | 98.0–102.0% |

| Insoluble Matter | 0.01% |

| Chloride (Cl) | 0.002% |

| Ammonium (NH₄) | 0.01% |

| Aluminum (Al) | 0.02% |

| Heavy metals (as Pb) | 0.01% |

| Iron (Fe) | 0.01% - 0.02% |

Source: Data compiled from multiple chemical suppliers adhering to ACS standards. acs.orglaballey.comsigmaaldrich.com

Table 3: Comparison of Advanced Analytical Techniques for Purity Assessment

| Technique | Target Analytes | Typical Sensitivity | Principle |

|---|---|---|---|

| ICP-MS | Trace and ultra-trace metals | parts-per-trillion (ppt) to parts-per-billion (ppb) | Ionization of atoms in plasma followed by mass-to-charge ratio separation. nih.gov |

| ICP-AES | Trace metals | parts-per-billion (ppb) | Excitation of atoms in plasma and detection of emitted light at characteristic wavelengths. nih.gov |

| GFAAS | Trace metals (one at a time) | parts-per-billion (ppb) | Atomization of the sample in a graphite tube and measurement of light absorption by the atoms. nih.gov |

| Iodometric Titration | Chromium(III) content (Assay) | Percent (%) level | Redox titration where Cr(III) is oxidized to Cr(VI), which liberates iodine from iodide. acs.org |

| Ion Chromatography | Anions (e.g., Cl⁻) and Cations (e.g., NH₄⁺) | parts-per-million (ppm) | Separation of ions based on their affinity for an ion-exchange resin. |

Structural Elucidation and Advanced Characterization Studies

Crystallographic Investigations of Chromium Potassium Sulfate (B86663) Dodecahydrate and Related Hydrates

Crystallography offers an unparalleled view into the ordered world of crystalline solids, revealing the exact positions of atoms and the nature of the bonds that hold them together.

Single crystal X-ray diffraction is the gold standard for determining the atomic arrangement in a crystalline solid. For chromium potassium sulfate dodecahydrate, this technique has revealed a highly ordered structure. The chromium(III) ion is octahedrally coordinated to six water molecules, forming the complex cation [Cr(H₂O)₆]³⁺. The potassium ion is also surrounded by water molecules. These hydrated cations, along with the sulfate anions, are arranged in a specific, repeating pattern throughout the crystal.

Detailed analysis of the diffraction data allows for the precise determination of bond lengths and angles within the crystal structure. In the [Cr(H₂O)₆]³⁺ octahedron, all the Cr-O bond lengths are approximately 2.01 Å. The sulfate tetrahedra (SO₄²⁻) exhibit a slight distortion, with one shorter S-O bond length of about 1.46 Å and three longer S-O bond lengths of approximately 1.50 Å. osti.gov These precise measurements are crucial for understanding the nature of the chemical bonding and the distribution of electron density within the compound.

| Bond | Bond Length (Å) |

|---|---|

| Cr-O | 2.01 |

| S-O (short) | 1.46 |

| S-O (long) | 1.50 |

While single crystal X-ray diffraction provides the most detailed structural information, powder X-ray diffraction (PXRD) is an essential tool for the analysis of microcrystalline samples and for phase identification. The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ). For this compound, the PXRD pattern can be used to confirm the identity of a synthesized sample and to assess its purity. Furthermore, PXRD is invaluable for studying polycrystalline aggregates and for identifying different hydrate (B1144303) forms of the compound that may coexist in a sample.

This compound crystallizes in the cubic crystal system, which is characterized by three equal crystallographic axes at 90° angles to each other. wikipedia.org Specifically, it belongs to the alum crystal structure type. The space group, which describes the symmetry elements of the crystal, has been identified as Pa3. wikipedia.org

The unit cell is the basic repeating unit of a crystal lattice. For a cubic system, the unit cell is defined by a single parameter, the lattice constant 'a'. For a mixed potassium aluminum-chromium alum, the unit cell parameter has been reported to be approximately 12.165 Å. wikipedia.org This value represents the length of the edges of the cubic unit cell and is a fundamental parameter for any further structural analysis or theoretical calculations.

| Parameter | Value |

|---|---|

| Crystal System | Cubic |

| Space Group | Pa3 |

| Unit Cell Parameter (a) | ~12.165 Å (for mixed K(Al,Cr) alum) |

Perfect crystals are an idealized concept; real crystals invariably contain defects that can significantly influence their properties. In alum crystals, these defects can include point defects (vacancies, impurities), line defects (dislocations), and surface defects. The presence of impurities, for instance, can affect the color and optical properties of the crystals. The rate of crystal growth and the conditions of crystallization can impact the concentration and type of defects present. For example, rapid growth can lead to the inclusion of solvent molecules or other impurities within the crystal lattice, affecting its perfection and potentially its mechanical stability. The regrowth of fractured or strained alum crystals can lead to the formation of lattice strain and dislocations at the new interface, which in turn can affect the subsequent growth rate of the crystal. acs.org

Chromium potassium sulfate is known to exist in several hydrate forms, with the dodecahydrate being the most common and stable under ambient conditions. wikipedia.org However, upon heating, the dodecahydrate can lose water molecules to form lower hydrates, such as the hexahydrate (KCr(SO₄)₂·6H₂O), dihydrate (KCr(SO₄)₂·2H₂O), and monohydrate (KCr(SO₄)₂·H₂O), before eventually becoming anhydrous. wikipedia.org

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are instrumental in studying these structural transitions. acs.org TGA measures the change in mass of a sample as a function of temperature, providing clear evidence of dehydration steps. DSC measures the heat flow associated with thermal transitions, allowing for the determination of the temperatures and enthalpies of these dehydration processes. The study of these transitions is crucial for understanding the thermal stability of the compound and for defining the conditions under which different hydrate phases are stable.

Spectroscopic Characterization Methodologies

Spectroscopic techniques provide valuable insights into the chemical bonding, molecular structure, and electronic properties of materials by studying their interaction with electromagnetic radiation.

The electronic spectrum of this compound in aqueous solution is dominated by the transitions of the [Cr(H₂O)₆]³⁺ ion. This ion typically exhibits two main absorption bands in the visible region. For the hexaaquachromium(III) ion, these bands are observed at approximately 400 nm and 580 nm. docbrown.info These absorptions are responsible for the characteristic violet-blue-grey color of the compound in solution. docbrown.info The positions and intensities of these bands are sensitive to the ligand environment around the chromium ion.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of the molecules within the crystal. The spectra of this compound are characterized by bands corresponding to the vibrations of the sulfate ions, the water molecules of hydration, and the Cr-O bonds within the hexaaqua complex. The sulfate ion (SO₄²⁻) has characteristic vibrational modes, including a symmetric stretching vibration (ν₁) and an antisymmetric stretching vibration (ν₃), which are observed in both the IR and Raman spectra. The water molecules give rise to stretching and bending vibrations. Analysis of these spectra can provide information on the symmetry of the sulfate ions and the nature of the hydrogen bonding involving the water molecules.

Advanced Vibrational Spectroscopy (e.g., Raman, Fourier-Transform Infrared Spectroscopy) for Ligand Interactions and Hydration State

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful probe into the molecular vibrations within this compound. These methods are particularly adept at characterizing the interactions of the sulfate ligands and the state of the numerous water molecules within the crystal structure. The spectra reveal distinct bands corresponding to the vibrational modes of the sulfate ions (SO₄²⁻), the coordinated water molecules of the [Cr(H₂O)₆]³⁺ hexaaqua complex, and the water molecules associated with the potassium ion and the crystal lattice.

The sulfate ion, belonging to the Td point group in its free state, exhibits four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate asymmetric stretch (ν₃), and the triply degenerate asymmetric bend (ν₄). In the crystal lattice of chrome alum, the interaction of the sulfate ion with its environment lowers its symmetry, causing the degenerate modes (ν₂, ν₃, ν₄) to split and the normally Raman-active only symmetric stretch (ν₁) to potentially appear in the IR spectrum. This splitting provides direct evidence of the sulfate ion's coordination environment and its interactions through hydrogen bonding with the surrounding water molecules.

The water molecules give rise to a complex set of bands. Stretching (ν(OH)) and bending (δ(HOH)) modes of the twelve hydrates are observed, often as broad bands due to extensive hydrogen bonding. More detailed information can be gleaned from the lower frequency region, where librational modes of water (rocking, wagging, and twisting) appear. These modes are highly sensitive to the local environment, allowing for the differentiation between water molecules directly coordinated to the chromium(III) ion and those occupying other sites in the lattice. The presence of sharp bands attributable to Cr-O stretching vibrations further confirms the octahedral coordination of water around the central chromium ion. researchgate.net

| Frequency Range (cm⁻¹) | Assignment | Spectroscopic Technique | Information Yielded |

|---|---|---|---|

| 3000 - 3600 | O-H Stretching (ν-OH) of H₂O | IR, Raman | Strength and extent of hydrogen bonding network |

| 1600 - 1650 | H-O-H Bending (δ-HOH) of H₂O | IR | Presence and environment of hydration water |

| ~1100 | Asymmetric Stretch (ν₃) of SO₄²⁻ | IR, Raman | Symmetry of the sulfate ion in the lattice |

| ~980 | Symmetric Stretch (ν₁) of SO₄²⁻ | Raman | Integrity of the sulfate group |

| ~615 | Asymmetric Bend (ν₄) of SO₄²⁻ | IR, Raman | Coordination environment of the sulfate ion |

| 500 - 900 | Librational Modes of H₂O (rocking, wagging) | IR, Raman | Nature of water coordination (ligand vs. lattice) |

| ~450 | Symmetric Bend (ν₂) of SO₄²⁻ | Raman | Symmetry of the sulfate ion |

| ~450 | Cr-O Stretching | IR, Raman | Confirmation of [Cr(H₂O)₆]³⁺ complex formation |

Electronic Spectroscopy for d-Orbital Splitting, Electronic Transitions, and Coordination Geometry

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, is fundamental to understanding the electronic structure of the chromium(III) center in this compound. The characteristic violet color of the compound arises from electronic transitions within the 3d orbitals of the Cr³⁺ ion. rsc.org In the octahedral environment provided by the six water ligands ([Cr(H₂O)₆]³⁺), the five degenerate d-orbitals of the free Cr³⁺ ion are split into two energy levels: a lower-energy triply degenerate set (t₂g) and a higher-energy doubly degenerate set (eg). docbrown.infoumass.edu The energy difference between these levels is known as the crystal field splitting parameter (Δo or 10Dq). core.ac.uk

The Cr³⁺ ion has a d³ electronic configuration, with the three electrons occupying the lower t₂g orbitals in the ground state (⁴A₂g). rsc.org The absorption of light in the visible region promotes an electron from the t₂g level to the eg level. For an octahedral d³ ion, two spin-allowed transitions are typically observed. These correspond to:

⁴A₂g → ⁴T₂g

⁴A₂g → ⁴T₁g

In the aqueous hexaaquachromium(III) ion, which is the chromophore in chrome alum, these transitions result in two broad absorption bands. docbrown.info The lower energy transition (⁴A₂g → ⁴T₂g) typically appears in the yellow-orange region of the spectrum, while the higher energy transition (⁴A₂g → ⁴T₁g) is found in the violet region. docbrown.info The compound appears violet because it absorbs yellow-green light, transmitting the complementary blue and red wavelengths. The positions of these absorption maxima (λmax) allow for the direct calculation of the crystal field splitting parameter, providing a quantitative measure of the interaction between the chromium ion and its water ligands. The presence and characteristics of these bands strongly validate the octahedral coordination geometry around the chromium center. docbrown.info

| Transition | Approximate λmax (nm) | Absorbed Color Region | Resulting Observed Color |

|---|---|---|---|

| ⁴A₂g → ⁴T₂g | ~580 | Yellow-Orange | Violet |

| ⁴A₂g → ⁴T₁g | ~400 | Violet |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Chromium(III) Spin States and Anisotropy Parameters

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for studying species with unpaired electrons. The chromium(III) ion, with its d³ electronic configuration, has three unpaired electrons, making it paramagnetic and thus EPR-active. jocpr.com EPR spectroscopy provides detailed information about the electronic spin state of the Cr³⁺ ion and the symmetry of its immediate coordination environment.

The EPR spectrum of a Cr³⁺ complex is characterized by its g-factor and zero-field splitting (ZFS) parameters. The g-factor provides a measure of the magnetic moment of the unpaired electrons. For Cr³⁺ complexes, g-values are typically close to the free-electron value of ~2.0023, often in the range of 1.98-2.01. jocpr.com

In a perfectly octahedral environment, the ground state of Cr³⁺ is orbitally non-degenerate (⁴A₂g), and a single isotropic EPR signal would be expected. However, even small distortions from perfect octahedral symmetry, common in the solid state, lift the degeneracy of the spin levels. This phenomenon, known as zero-field splitting, is described by the axial (D) and rhombic (E) anisotropy parameters. The magnitude of the D parameter, in particular, reflects the extent of axial distortion along one direction of the octahedron. EPR measurements, especially at various microwave frequencies, can be used to determine these parameters, offering a sensitive probe of the local symmetry at the chromium center. cardiff.ac.ukrsc.org These studies confirm the S = 3/2 spin state of the Cr³⁺ ion and provide a detailed picture of the electronic ground state and magnetic anisotropy within the crystal. nih.gov

| Parameter | Symbol | Typical Value Range for Cr(III) | Information Provided |

|---|---|---|---|

| Spectroscopic Splitting Factor | g | ~1.98 - 2.01 | Electronic magnetic moment and interaction with the magnetic field |

| Axial Zero-Field Splitting | D | Variable (e.g., ~0.1 - 0.4 cm⁻¹) | Magnitude of axial distortion from perfect octahedral symmetry |

| Rhombic Zero-Field Splitting | E | Variable | Magnitude of rhombic (in-plane) distortion from axial symmetry |

Advanced Nuclear Magnetic Resonance (NMR) Studies (if applicable for relevant nuclei, e.g., K, S, Cr isotopes)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation for diamagnetic compounds. However, its application to paramagnetic substances like this compound is severely limited. While several nuclei within the compound are theoretically NMR-active (e.g., ³⁹K, ³³S, ⁵³Cr, ¹H, and ¹⁷O), the presence of the paramagnetic Cr³⁺ center renders conventional high-resolution NMR studies largely impractical.

The unpaired electrons of the Cr³⁺ ion create a strong local magnetic field that interacts with the surrounding nuclei. This interaction leads to two primary effects that complicate NMR analysis:

Paramagnetic Shift: The resonance frequencies of nearby nuclei are shifted dramatically from their typical diamagnetic values.

Signal Broadening: The fluctuating magnetic field from the rapidly relaxing electron spin provides a highly efficient mechanism for nuclear spin relaxation. This causes extremely rapid decay of the nuclear spin signal, resulting in spectral lines that are broadened to the point of being undetectable by standard NMR spectrometers.

Validation of Metal-Sulfate Complex Structures through Spectroscopic Techniques

The comprehensive structural picture of this compound is validated not by a single technique, but by the congruence of data from multiple spectroscopic methods. Each method provides a piece of the puzzle, and together they confirm the accepted structure consisting of [Cr(H₂O)₆]³⁺ and [K(H₂O)₆]⁺ cations and SO₄²⁻ anions linked by a complex hydrogen-bonding network.

Electronic (UV-Vis) Spectroscopy confirms the +3 oxidation state and the octahedral coordination geometry of the chromium ion. The energies of the observed d-d transitions are characteristic of the [Cr(H₂O)₆]³⁺ chromophore. docbrown.info

Vibrational (IR and Raman) Spectroscopy validates the presence of both coordinated water molecules and sulfate ions. The splitting of degenerate sulfate vibrational modes indicates the ion's interaction with the crystal lattice, while the observation of Cr-O modes directly confirms the formation of the hexaaqua complex.

Electron Paramagnetic Resonance (EPR) Spectroscopy confirms the d³ (S=3/2) electronic configuration of the Cr³⁺ ion. Furthermore, analysis of the spectral features, such as the g-anisotropy and zero-field splitting parameters, provides a sensitive measure of the local symmetry of the Cr³⁺ site, confirming minor distortions from a perfect octahedron in the solid state.

Collectively, these spectroscopic techniques provide a detailed and self-consistent description of the compound's key structural features: the identity and geometry of the primary coordination sphere around the chromium ion, and the nature of the interactions involving the secondary ligands and counter-ions.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics

Theoretical and computational chemistry provides a powerful framework for understanding the electronic structure and bonding in this compound at a quantum-mechanical level. washington.edu Methods such as Density Functional Theory (DFT) are widely used to model the properties of transition metal complexes with a favorable balance of accuracy and computational cost. cardiff.ac.uk

For chromium potassium sulfate, quantum chemical calculations can be employed to:

Optimize Molecular Geometry: Theoretical calculations can predict the bond lengths and angles within the [Cr(H₂O)₆]³⁺ cation and its interactions with the surrounding sulfate anions and other water molecules, which can then be compared with experimental data from diffraction studies.

Analyze Electronic Structure: These methods provide a detailed description of the molecular orbitals, elucidating the nature of the bonding between the chromium(III) ion and the water ligands. The calculations can quantify the degree of covalent character in the Cr-O bonds.

Predict Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions. cardiff.ac.uk These theoretical predictions can be compared directly with the experimental UV-Vis spectrum, aiding in the definitive assignment of the observed absorption bands to specific electronic excitations (e.g., ⁴A₂g → ⁴T₂g). cardiff.ac.uk Similarly, calculations of vibrational frequencies can aid in the assignment of complex IR and Raman spectra. nih.gov

Calculate Magnetic Properties: Advanced computational methods can be used to calculate EPR parameters, such as the g-tensor and the zero-field splitting parameter D, providing a theoretical basis for interpreting experimental EPR data and understanding the origins of magnetic anisotropy. cardiff.ac.uk

These computational approaches offer insights that are often inaccessible by experiment alone, providing a deeper understanding of the electronic factors that govern the structure, spectroscopy, and bonding characteristics of the compound.

Ligand Field Theory Applications to Chromium(III) Coordination Chemistry

Ligand Field Theory (LFT) is an essential framework for describing the electronic structure, bonding, and spectral properties of coordination complexes, including the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, found in this compound. wikipedia.org This theory is an extension of molecular orbital theory and provides a more comprehensive model than the purely electrostatic Crystal Field Theory (CFT). wikipedia.org For chromium(III), which has a d³ electron configuration, LFT is crucial for explaining its characteristic colors and stability. fiveable.me

In an octahedral ligand field, such as the one created by the six water molecules surrounding the Cr³⁺ ion in the alum, the five degenerate d-orbitals of the free metal ion are split into two distinct energy levels: a lower-energy triplet designated as t₂g (dxy, dxz, dyz) and a higher-energy doublet designated as eg (dx²-y², dz²). studylib.net The energy separation between these levels is denoted as Δo (the octahedral splitting parameter) or 10Dq. studylib.net

The d³ configuration of Cr³⁺ results in the three electrons occupying the lower-energy t₂g orbitals with parallel spins (↑↑↑), leading to a ground state term symbol of ⁴A₂g. studylib.netfizika.siacs.org This configuration is particularly stable, a fact quantified by the Ligand Field Stabilization Energy (LFSE). For a d³ ion in an octahedral field, the LFSE is calculated as -1.2 Δo, which contributes significantly to the stability of Cr(III) complexes. acs.org

The magnitude of Δo is determined by the nature of the ligands, as organized in the spectrochemical series. studylib.net Water is considered a moderately strong-field ligand. Electronic absorption spectroscopy is used to experimentally determine Δo by identifying the energy of the lowest energy spin-allowed electronic transition, which for Cr(III) corresponds to the ⁴A₂g → ⁴T₂g transition. studylib.net

| Parameter | Description | Value/Observation |

| Metal Ion | Chromium(III) | d³ electron configuration |

| Coordination Geometry | Octahedral ([Cr(H₂O)₆]³⁺) | Six H₂O ligands surround the central Cr³⁺ ion. |

| Ground State Term | ⁴A₂g | Three unpaired electrons in the t₂g orbitals. studylib.net |

| Ligand Field Stabilization Energy (LFSE) | -1.2 Δo | Contributes to the high stability of octahedral Cr(III) complexes. acs.org |

| Spectroscopic Transitions | Spin-allowed d-d transitions | Responsible for the compound's color. The lowest energy transition (⁴A₂g → ⁴T₂g) directly corresponds to Δo. studylib.net |

This table provides an interactive summary of the Ligand Field Theory parameters for the [Cr(H₂O)₆]³⁺ ion.

The application of LFT successfully explains why chromium(III) complexes are often kinetically inert and possess distinct spectroscopic features. The theory provides a robust model for interpreting the electronic energy levels that give rise to the observed UV-Vis spectra of compounds like this compound. researchgate.net

Computational Modeling of Hydration Sphere Dynamics and Water Molecule Interactions

Computational modeling, particularly using Density Functional Theory (DFT), offers profound insights into the nature of the metal-ligand bonding and the dynamics of the hydration sphere in complexes like the [Cr(H₂O)₆]³⁺ ion. nih.gov These studies quantify the interactions between the central chromium(III) ion and the twelve water molecules of hydration in the crystal lattice, revealing details about charge transfer and bonding that are inaccessible through experimental means alone.

DFT calculations combined with Natural Bond Orbital (NBO) analyses have been employed to investigate the M-OH₂ bonds in the series of 3d hexaaqua ions, including [Cr(H₂O)₆]³⁺. nih.gov This approach treats the metal-water bonds as donor-acceptor interactions, analyzing the charge transferred from the oxygen donor atoms of the water ligands to the vacant orbitals of the metal ion. The total ligand-to-metal charge transfer can be dissected into contributions from σ-bonding and π-bonding. nih.gov

Research findings indicate that for the first-row transition metal hexaaqua ions, Cr³⁺ is the most effective σ-acceptor. nih.gov This implies a very strong donation of electron density from the lone pairs of the water molecules into the empty σ-symmetry orbitals of the chromium ion. Conversely, the π-accepting ability of Cr³⁺ is the weakest in the series, meaning there is minimal back-donation of charge from the metal's d-orbitals to the ligand's π*-orbitals. nih.gov This strong σ-donation is a key factor in the stability of the [Cr(H₂O)₆]³⁺ complex.

Computational models also allow for the precise determination of geometric parameters. For instance, calculations can predict the Cr³⁺-OH₂ bond lengths within the primary hydration sphere. These theoretical values can be compared with experimental data from X-ray crystallography, which have determined Cr³⁺-OH₂ bond lengths to be in the range of 1.59(4) Å to 2.35(4) Å in hydrated chromium complexes. researchgate.net

| Interaction Type | Description | Finding for [Cr(H₂O)₆]³⁺ |

| σ-Donation | Electron donation from ligand σ-orbitals to metal orbitals. | Cr³⁺ is the strongest σ-acceptor among the first-row 3d M³⁺ aqua ions. nih.gov |

| π-Back-donation | Electron donation from metal d-orbitals to ligand π*-orbitals. | Cr³⁺ exhibits the weakest π-accepting ability in the series. nih.gov |

| Total Charge Transfer | Overall extent of ligand-to-metal electron donation. | Correlates strongly with the experimental hydration enthalpy of the ion. nih.gov |

| Bond Lengths (Cr-O) | The distance between the chromium ion and the oxygen of the coordinated water. | Computationally modeled and validated against experimental data (approx. 1.6-2.4 Å). researchgate.net |

This interactive table summarizes the key findings from computational studies on the water molecule interactions in the [Cr(H₂O)₆]³⁺ ion.

Magnetic Properties and Spin State Analysis of Chromium(III) Complexes

The magnetic properties of this compound are dictated by the electronic configuration of the chromium(III) ion. Cr³⁺ is a d³ ion, and in the octahedral environment of the [Cr(H₂O)₆]³⁺ complex, the three d-electrons occupy the t₂g orbitals with their spins unpaired, following Hund's rule. studylib.netfizika.si This results in a total electron spin quantum number (S) of 3/2. fizika.si

Complexes with unpaired electrons are paramagnetic, meaning they are attracted to an external magnetic field. The magnitude of this attraction is quantified by the magnetic moment (μ). For 3d transition metal ions, the magnetic moment can often be approximated by the spin-only formula:

μ_so = √[n(n+2)]

where 'n' is the number of unpaired electrons. For Cr³⁺, with n=3, the theoretical spin-only magnetic moment is √[3(3+2)] = √15 ≈ 3.87 Bohr Magnetons (B.M.). osti.gov

Experimental measurements of the magnetic susceptibility for various Cr(III) complexes consistently yield effective magnetic moments (μ_eff) very close to this theoretical value, typically in the range of 3.9 B.M. fizika.siresearchgate.net This excellent agreement confirms that the orbital contribution to the magnetic moment is almost completely "quenched" for the Cr³⁺ ion in an octahedral field. fizika.si This quenching occurs because the ground electronic state (⁴A₂g) is an orbital singlet, meaning it does not possess orbital angular momentum. fizika.si

Because water is not a particularly strong-field ligand, it is insufficient to cause spin-pairing in the d³ configuration. Therefore, Cr(III) complexes are almost exclusively high-spin, regardless of the coordinating ligand. The energy required to pair the spins is significantly higher than the ligand field splitting energy (Δo).

| Property | Description | Value for Cr(III) in [Cr(H₂O)₆]³⁺ |

| Electron Configuration | d³ | Three unpaired electrons in t₂g orbitals. |

| Spin State | High-Spin | Total spin quantum number S = 3/2. fizika.si |

| Ground State | ⁴A₂g | An orbital singlet, leading to quenching of orbital angular momentum. fizika.si |

| Theoretical Magnetic Moment (μ_so) | Calculated using the spin-only formula. | ≈ 3.87 B.M. osti.gov |

| Experimental Magnetic Moment (μ_eff) | Measured via magnetic susceptibility. | Typically ~3.9 B.M. fizika.siresearchgate.net |

| Magnetic Behavior | Paramagnetic | Attracted to an external magnetic field due to unpaired electrons. |

This interactive table details the magnetic properties and spin state analysis for the chromium(III) ion.

The consistent and predictable magnetic behavior of Cr(III) complexes, rooted in their fundamental electronic structure, makes them model systems for studying paramagnetism in coordination chemistry.

Complexation Chemistry and Solution Behavior of Chromium Potassium Sulfate Dodecahydrate

Coordination Environment of Chromium(III) in Aqueous Solutions and Solid State

The trivalent chromium ion (Cr³⁺) is characterized by its d³ electron configuration, which renders its complexes kinetically inert. This means that ligand substitution reactions are typically slow compared to many other transition metal ions. homescience.net In its solid dodecahydrate form with potassium sulfate (B86663), and in acidic aqueous solutions, chromium(III) exists predominantly as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. wikipedia.org This complex features a central chromium ion octahedrally coordinated to six water molecules. The solid salt's formula can be more descriptively written as KCr(H₂O)₆₂·6H₂O, indicating that six water molecules are directly bonded to the chromium ion as ligands, while the other six are water of crystallization within the lattice. The [Cr(H₂O)₆]³⁺ ion imparts a characteristic violet or purple color to the solid salt and its solutions. homescience.netacs.org

Ligand exchange reactions involving the [Cr(H₂O)₆]³⁺ ion are notably slow. homescience.net The substitution of the coordinated water molecules by other ligands, such as sulfate ions, is a process that can be accelerated by factors like heating. When a solution containing [Cr(H₂O)₆]³⁺ and sulfate ions is heated, a slow ligand exchange occurs where water molecules are replaced by sulfate ions, which typically act as monodentate ligands in this context. homescience.netchemguide.co.uk This exchange results in a color change from violet to green, indicating the formation of sulfato-aqua complexes. acs.orgchemguide.co.uk

The mechanism of these substitution reactions is influenced by the pH of the solution. In acidic conditions, the predominant species is the relatively inert [Cr(H₂O)₆]³⁺. As the pH increases, hydrolysis occurs, forming the hydroxopentaaquachromium(III) ion, [Cr(H₂O)₅(OH)]²⁺. nih.govias.ac.in This conjugate base is significantly more reactive, with reaction rates enhanced by a factor of 10² to 10³. nih.gov The hydroxide (B78521) ligand facilitates the cleavage of the Cr(III)-OH₂ bond, making the substitution of the trans-water molecule more favorable. nih.govias.ac.in Kinetic studies on the anation of [Cr(H₂O)₅(OH)]²⁺ by various ligands suggest that the reactions often proceed through an associative interchange (Ia) or dissociative interchange (Id) mechanism, where both bond-making and bond-breaking are important in the transition state. nih.govias.ac.in

Table 1: Activation Parameters for the Reaction of [Cr(H₂O)₅(OH)]²⁺ with 2,3-Dihydroxybenzoic Acid nih.gov

| Step | ΔH≠ (kJmol⁻¹) | ΔS≠ (JK⁻¹mol⁻¹) |

|---|---|---|

| 2nd Stage | 61.2 ± 3.1 | -91.1 ± 11.0 |

| 3rd Stage | 124.5 ± 8.7 | 95.1 ± 29.0 |

This interactive table summarizes the activation enthalpy (ΔH≠) and activation entropy (ΔS≠) for the second and third stages of the complexation reaction, which are proposed to proceed via associative mechanisms.

Hydrate (B1144303) isomerism is a phenomenon observed in chromium(III) salts where water molecules can exist either as ligands directly coordinated to the metal center or as part of the crystal lattice. libretexts.orgnumberanalytics.com Chromium(III) sulfate itself demonstrates this, existing in various hydrated forms, such as the violet 18-hydrate ([Cr(H₂O)₆]₂(SO₄)₃·6H₂O) and the green 15-hydrate. wikipedia.org The green form is obtained by heating the violet 18-hydrate above 70 °C, which involves the movement of water molecules and the coordination of sulfate ions. wikipedia.org

A classic and well-studied example of hydrate isomerism is found in the chromium(III) chloride series, [CrClₓ(H₂O)₆₋ₓ]Cl₃₋ₓ·xH₂O. libretexts.org This series includes:

[Cr(H₂O)₆]Cl₃ : A violet-colored complex where all six coordination sites are occupied by water.

[Cr(H₂O)₅Cl]Cl₂·H₂O : A blue-green complex with one chloride ion in the inner coordination sphere.

[Cr(H₂O)₄Cl₂]Cl·2H₂O : A dark green complex with two chloride ions coordinated to the chromium. numberanalytics.com

In solutions containing chromium(III) and potential ligands like sulfate, complexation can occur via two distinct mechanisms: inner-sphere and outer-sphere complexation.

Inner-sphere complexes involve the direct bonding of the ligand to the chromium(III) ion, displacing a coordinated water molecule. This is a relatively slow process for Cr(III) and results in a significant change in the properties of the complex, such as its color and charge. The formation of [Cr(H₂O)₅SO₄]⁺ is an example of an inner-sphere complex. acs.orgchemguide.co.uk

Outer-sphere complexes , or ion pairs, involve the electrostatic association of the hydrated chromium ion, [Cr(H₂O)₆]³⁺, with the sulfate anion, SO₄²⁻, without the displacement of a primary coordination water molecule. The formation of this ion pair, denoted as {[Cr(H₂O)₆]³⁺, SO₄²⁻}⁺, is a rapid and reversible process. acs.org

Studies have successfully distinguished and quantified both types of complexes. For the chromium(III)-sulfate system, association constants have been determined for both the inner-sphere complex and the outer-sphere ion pair. The outer-sphere complex association constant was found to be approximately 12 ± 3 at an ionic strength of one and was not dependent on temperature, which is characteristic of an electrostatic interaction. In contrast, the formation of the inner-sphere complex was found to be temperature-dependent, with a positive enthalpy change (ΔH) of 7.2 kcal/mole, indicating an endothermic process. acs.org

Ionic Interactions and Speciation in Aqueous Solutions

The chemical species of chromium(III) present in an aqueous solution are highly dependent on the solution's conditions, particularly pH. These conditions govern the hydrolysis of the aqua ion, leading to a variety of monomeric and polymeric species.

The pH of an aqueous solution profoundly influences the speciation of chromium(III). researchgate.net In strongly acidic solutions (pH 0-4), the dominant species is the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. researchgate.netnih.gov This ion is acidic and undergoes hydrolysis as the pH increases. docbrown.info

The acidity of the [Cr(H₂O)₆]³⁺ ion can be represented by the following equilibrium: [Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺ docbrown.info

As the pH rises into the range of 4 to 6, further deprotonation and hydrolysis occur, leading to the formation of species such as [Cr(OH)₂]⁺ and the neutral, insoluble chromium(III) hydroxide, Cr(OH)₃ (often written as [Cr(H₂O)₃(OH)₃]). researchgate.netlibretexts.org The formation of this green, gelatinous precipitate is a characteristic reaction of Cr(III) ions upon addition of a base like sodium hydroxide or ammonia (B1221849). docbrown.infolibretexts.org

Table 2: Predominant Monomeric Chromium(III) Species at Different pH Ranges researchgate.netacs.orgnih.gov

| pH Range | Predominant Species |

|---|---|

| 0 - 4 | [Cr(H₂O)₆]³⁺ (Cr³⁺) |

| 4 - 6 | [Cr(H₂O)₅(OH)]²⁺ (CrOH²⁺), [Cr(H₂O)₄(OH)₂]⁺ (Cr(OH)₂⁺) |

| > 6 | Cr(OH)₃ (precipitate) |

| Alkaline | [Cr(OH)₄]⁻ |

This interactive table outlines the main monomeric forms of chromium(III) found in aqueous solution as a function of pH.

Chromium(III) hydroxide is amphoteric, meaning it can dissolve in both strong acids and strong bases. wikipedia.org In excess strong base (high pH), the precipitate redissolves to form anionic hydroxo complexes, such as the hexahydroxochromate(III) ion, [Cr(OH)₆]³⁻. docbrown.infolibretexts.org

In addition to these monomeric species, at intermediate pH values, polymerization can occur where hydroxo-bridged polynuclear complexes are formed. Species such as the dimer [Cr₂(OH)₂]⁴⁺ and the trimer [Cr₃(OH)₄]⁵⁺ have been identified. cost-nectar.eu The kinetics of these dimerization and polymerization processes are complex and also pH-dependent. monash.edu

The various equilibria involving chromium(III) ions in solution can be quantified by their respective equilibrium constants, often referred to as formation or stability constants. Thermodynamic studies provide these constants, along with other parameters like enthalpy (ΔH) and entropy (ΔS) of reaction, which offer deeper insight into the nature of the complexation.

The hydrolysis of Cr³⁺ is a key set of equilibria. The stepwise formation constants for the hydroxo complexes have been critically evaluated.

Table 3: Selected Equilibrium Constants (log K) for Cr(III) Hydrolysis at 25 °C cost-nectar.eu

| Equilibrium Reaction | log K |

|---|---|

| Cr³⁺ + H₂O ⇌ CrOH²⁺ + H⁺ | -3.60 ± 0.07 |

| Cr³⁺ + 2H₂O ⇌ Cr(OH)₂⁺ + 2H⁺ | -9.65 ± 0.20 |

| Cr³⁺ + 4H₂O ⇌ Cr(OH)₄⁻ + 4H⁺ | -27.56 ± 0.21 |

| 2Cr³⁺ + 2H₂O ⇌ Cr₂(OH)₂⁴⁺ + 2H⁺ | -5.29 ± 0.16 |

| 3Cr³⁺ + 4H₂O ⇌ Cr₃(OH)₄⁵⁺ + 4H⁺ | -9.10 ± 0.14 |

This interactive table presents the equilibrium constants for key monomeric and polymeric hydrolysis products of the chromium(III) ion.

Thermodynamic data have also been determined for the formation of complexes with other ligands. For instance, the formation of chromium(III) complexes with sulfate involves both inner- and outer-sphere interactions, each with its own thermodynamic signature. acs.org Studies with various organic ligands, such as salicylic (B10762653) acid derivatives and amino acids, have also yielded extensive data on formation constants, revealing the stability of the resulting chelate complexes. asianpubs.orgnih.govnih.gov The binding of Cr(III) is generally a spontaneous process, characterized by negative Gibbs free energy (ΔG) values. nih.gov

Thermal Transition and Dehydration Studies of Chromium Potassium Sulfate Dodecahydrate

The thermal behavior of this compound, KCr(SO₄)₂·12H₂O, is a subject of significant scientific interest due to the observable changes in its physical and chemical properties upon heating. These transformations are primarily associated with the loss of its water of hydration and subsequent alterations in the coordination sphere of the chromium(III) ion.

Mechanistic Investigations of Color Change Upon Heating in Aqueous Solutions

Aqueous solutions of this compound are characteristically dark violet. However, a distinct color change to green is observed when these solutions are heated to temperatures above 50°C. wikipedia.org This phenomenon is a direct consequence of a change in the coordination complex of the chromium(III) ion.

In the dodecahydrate form at room temperature, the chromium ion exists as the violet-colored hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. The water molecules act as ligands, occupying all six coordination sites around the central chromium ion. Upon heating, a substitution reaction occurs where sulfate ions (SO₄²⁻) from the solution displace one or more of the coordinated water molecules. This results in the formation of sulfato-pentaaquachromium(III) ions, [Cr(SO₄)(H₂O)₅]⁺, or other sulfato-aqua complexes.

The incorporation of the sulfate ligand into the primary coordination sphere alters the electronic environment of the chromium(III) ion. This change in the ligand field affects the d-orbital splitting and, consequently, the wavelengths of light absorbed by the complex. The resulting green color is characteristic of chromium(III) complexes with mixed aqua and sulfato ligands. This transformation can impact the reactivity of the chromium ion in various chemical processes.

The transition can be summarized by the following equilibrium:

[Cr(H₂O)₆]³⁺ (violet) ⇌ [Cr(SO₄)(H₂O)₅]⁺ (green) + H₂O

Heating the solution shifts the equilibrium to the right, favoring the formation of the green-colored sulfato complex. Upon cooling, the equilibrium can shift back towards the violet hexaaquachromium(III) ion, although this reverse reaction can be slow.

Characterization of Anhydrous and Lower Hydrate Forms Derived from Thermal Treatment

Controlled thermal treatment of solid this compound leads to the sequential loss of its twelve water molecules, resulting in the formation of various lower hydrates and ultimately the anhydrous form. In addition to the dodecahydrate, hexahydrate (KCr(SO₄)₂·6H₂O), dihydrate (KCr(SO₄)₂·2H₂O), and monohydrate (KCr(SO₄)₂·H₂O) forms are known to exist. wikipedia.org The anhydrous form, KCr(SO₄)₂, appears as a greyish-brown powder. wikipedia.org

The dehydration process can be monitored using techniques such as thermogravimetric analysis (TGA), which measures the change in mass as a function of temperature. Each step in the TGA curve corresponds to the loss of a specific number of water molecules. Differential scanning calorimetry (DSC) can also be used to characterize the endothermic transitions associated with dehydration.

The structural and chemical properties of these lower hydrates and the anhydrous form differ significantly from the parent dodecahydrate. The removal of water molecules leads to changes in the crystal structure and the coordination environment of the chromium(III) ion. In the lower hydrates and the anhydrous salt, the sulfate ions are more likely to be directly coordinated to the chromium ion, as fewer water molecules are available to act as ligands.

Table 1: Properties of Chromium Potassium Sulfate and its Hydrates

| Compound Name | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| This compound | KCr(SO₄)₂·12H₂O | 499.40 | Dark purple crystals | 89 |

| Chromium potassium sulfate hexahydrate | KCr(SO₄)₂·6H₂O | 391.31 | - | - |

| Chromium potassium sulfate dihydrate | KCr(SO₄)₂·2H₂O | 319.25 | - | - |

| Chromium potassium sulfate monohydrate | KCr(SO₄)₂·H₂O | 301.23 | - | - |

| Anhydrous chromium potassium sulfate | KCr(SO₄)₂ | 283.22 | Greyish-brown powder | - |

The anhydrous form is hygroscopic and will readily absorb moisture from the atmosphere to reform the hydrated species. The thermal stability of these compounds also varies, with the lower hydrates being stable at higher temperatures than the dodecahydrate. The complete dehydration to the anhydrous form typically requires heating to around 400°C. wikipedia.org

Research Applications in Advanced Materials Science and Catalysis

Catalytic Properties and Mechanistic Investigations

The catalytic prowess of materials derived from chromium potassium sulfate (B86663) dodecahydrate is primarily centered around the chromium(III) ion. This ion's electronic configuration and ability to exist in multiple oxidation states make it a versatile component in catalytic systems. sigmaaldrich.com

The Chromium(III) (Cr(III)) ion, a d³ transition metal ion, is a key player in various catalytic reactions. nanochemres.org Its function as a Lewis acid allows it to accept electron pairs, thereby activating substrates for chemical transformations. iosrjournals.org This Lewis acidity is fundamental to its catalytic activity, enabling it to coordinate with organic substrates and facilitate a range of reactions. The Cr(III) ion's ability to participate in redox cycles further broadens its catalytic applications. bohrium.com In aqueous solutions, the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, is the predominant species, and its reactions, such as deprotonation to form hydroxo complexes, are crucial steps in many catalytic processes. mpbio.comazonano.com

The catalytic activity of Cr(III) is not limited to homogeneous systems. In heterogeneous catalysis, chromium sites on the surface of oxides are identified as highly acidic and reactive centers. For instance, on chromium(III) oxide (Cr₂O₃), the chromium sites exhibit the highest Lewis acidity compared to oxygen sites, marking them as the primary active sites for reactions like dehydrogenation.

Here is a summary of the key roles of the Cr(III) ion as a catalytic center:

Table 1: Catalytic Roles of the Chromium(III) Ion| Catalytic Role | Description | Example Reactions |

|---|---|---|

| Lewis Acid Catalyst | Accepts an electron pair from a substrate, activating it for nucleophilic attack or other transformations. iosrjournals.orgresearchgate.net | Diels-Alder reactions, Aldol reactions, Friedel-Crafts reactions. iosrjournals.orgresearchgate.net |

| Redox Catalyst | Participates in oxidation-reduction cycles by changing its oxidation state (e.g., between Cr(II), Cr(III), and higher states). sigmaaldrich.com | Oxidation of alcohols and alkenes, polymerization reactions. sigmaaldrich.com |

| Coordination Center | Forms stable complexes with ligands, influencing the stereoselectivity and regioselectivity of reactions. nanochemres.orghoneywell.com | Asymmetric synthesis, polymerization. honeywell.com |

| Deprotonation Facilitator | In aqueous media, the aqua-Cr(III) complex can be deprotonated, a key step in forming reactive hydroxo species. mpbio.com | Complexation reactions with aminopolycarboxylic acids. mpbio.com |

Chromium-based catalysts, derived from precursors like chromium potassium sulfate, have found extensive application in both organic synthesis and industrial polymerization. The versatility of chromium, with its multiple stable oxidation states, allows it to catalyze a wide array of reactions. sigmaaldrich.com

In organic synthesis, Cr(III) catalysts are particularly noted for their role in C-H bond functionalization, a process that allows for the direct modification of carbon-hydrogen bonds. ijcrt.org For example, Cr(III) catalysts can facilitate the ortho-alkynylation and allylation of secondary amides. ijcrt.org Furthermore, chromium catalysts are integral to well-known reactions such as the Nozaki-Hiyama-Kishi reaction, which involves the coupling of aldehydes with alkyl or aryl halides. sigmaaldrich.comfishersci.fi The presence of Cr(III) chloride has been shown to significantly influence the cathodic reduction of various organic compounds, enhancing pinacolisation over the formation of corresponding alcohols. researchgate.net

In the realm of polymerization, chromium catalysts are of paramount industrial importance, particularly for the production of polyethylene (B3416737). The Phillips catalyst, which consists of chromium oxide supported on silica (B1680970), is responsible for producing approximately half of the world's polyethylene. nanochemres.org These catalysts are typically prepared by impregnating a silica support with a chromium compound, which is then calcined to create the active catalytic sites. nanochemres.orgiosrjournals.org Chromium-based catalysts are also employed in ethylene (B1197577) trimerization and the formation of polycarbonates from epoxides and carbon dioxide. sigmaaldrich.com

Below is a table summarizing key applications in these areas:

Table 2: Applications of Chromium Catalysts in Organic Synthesis and Polymerization| Application Area | Specific Process | Catalyst Type/Precursor | Significance |

|---|---|---|---|

| Organic Synthesis | C-H Functionalization | CrCl₃ or Cr(acac)₃ | Enables direct modification of C-H bonds in aromatic and unsaturated amides. ijcrt.org |

| Nozaki-Hiyama-Kishi Reaction | Cr(II)/Cr(III) salts | Forms carbon-carbon bonds between aldehydes and halides. sigmaaldrich.comfishersci.fi | |

| Cathodic Pinacolisation | Cr(III) chloride | Enhances the formation of pinacols from carbonyl compounds. researchgate.net | |

| Polymerization | Ethylene Polymerization | Phillips Catalyst (CrOₓ/SiO₂) | Produces high-density polyethylene (HDPE) on a massive industrial scale. nanochemres.orgrsc.org |

| Ethylene Trimerization | Chromium-based complexes | Selectively converts ethylene to 1-hexene. sigmaaldrich.com |